1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide
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Overview
Description
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide is an organic compound characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and two carboxamide groups attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the estrogen receptor .
Mode of Action
It’s known that reactions at the benzylic position are very important for synthesis problems . This compound might interact with its targets through free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, or oxidation, are known to be significant in various biochemical pathways .
Result of Action
Similar compounds have been shown to have antioxidant activity , which could suggest potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 4-methoxyaniline with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-N-hydroxy-3-N-(4-hydroxyphenyl)benzene-1,3-dicarboxamide
- 1-N-hydroxy-3-N-(4-chlorophenyl)benzene-1,3-dicarboxamide
- 1-N-hydroxy-3-N-(4-nitrophenyl)benzene-1,3-dicarboxamide
Uniqueness
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-N-hydroxy-1-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(9-10)15(19)17-20/h2-9,20H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQURAXHRSDFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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